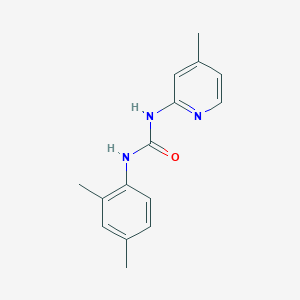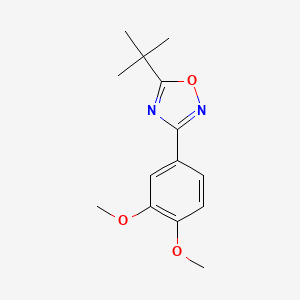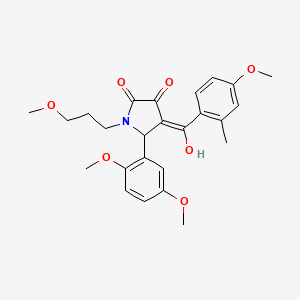
N-(2,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DMPU and has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers.
Wirkmechanismus
DMPU works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways. By inhibiting the activity of PTPs, DMPU can alter the activity of various signaling pathways, which can have a range of effects on cellular function.
Biochemical and Physiological Effects:
DMPU has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. DMPU has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPU has several advantages as a tool for scientific research. It is a potent inhibitor of PTPs, which makes it a valuable tool for studying the molecular mechanisms of various diseases. DMPU is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of DMPU in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are several future directions for research on DMPU. One area of research is the development of more potent and selective inhibitors of PTPs. Another area of research is the identification of new targets for DMPU, which could expand its range of applications. Additionally, more research is needed to understand the long-term effects of DMPU on cellular function and to determine its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of DMPU is a complex process that involves several steps. The first step is the reaction between 2,4-dimethylphenyl isocyanate and 4-methyl-2-pyridinylamine, which produces the intermediate N-(2,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea. This intermediate is then treated with a reducing agent to produce the final product, DMPU.
Wissenschaftliche Forschungsanwendungen
DMPU has been extensively studied for its potential use in scientific research. It has been found to have a range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. DMPU has been used as a tool to study the molecular mechanisms of various diseases and to develop new drugs.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-4-5-13(12(3)8-10)17-15(19)18-14-9-11(2)6-7-16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFDOSIQSJQPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=NC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5398145.png)


![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pyrimidin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5398157.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)
![1-(4-nitrophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5398208.png)
![1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate](/img/structure/B5398225.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)